molecular formula C10H20N2O2S B3434558 Boc-l-valine thioamide CAS No. 96929-02-1

Boc-l-valine thioamide

Cat. No. B3434558
CAS RN: 96929-02-1
M. Wt: 232.35 g/mol
InChI Key: WOEWANXEYUKZFC-ZETCQYMHSA-N
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Description

“Boc-l-valine thioamide” is a derivative of the amino acid valine . The “Boc” in its name refers to the tert-butoxycarbonyl group, which is a common protecting group in organic chemistry. This compound is likely to be used in various chemical reactions and syntheses .


Synthesis Analysis

The synthesis of Boc-l-valine thioamide and similar compounds has been reported in the literature . For instance, bio-compatible water-soluble conjugates of Co (II), Cu (II) and Zn (II), [Co (Boc-l-valine)2 (imidazole)2], [Cu (Boc-l-valine)2 (imidazole)2], and [Zn (Boc-l-valine)2 (imidazole)2], were synthesized and characterized by various spectroscopic techniques . Another study discussed the chemical synthesis of thioamides using sulfuration agents .


Molecular Structure Analysis

The molecular structure of Boc-l-valine thioamide can be inferred from the structures of similar compounds . The molecular formula is C10H19NO4, and the molecular weight is 217.262 .


Chemical Reactions Analysis

Thioamides, such as Boc-l-valine thioamide, have found broad applications in organic synthesis, biochemistry, and drug discovery . They can undergo various chemical reactions, including transamidation with nucleophilic amines . Another study discussed the BOC protection of amines, amino acids, and amino alcohols in catalyst and solvent-free media .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-l-valine thioamide can be inferred from the properties of similar compounds. For instance, Boc-L-Valine has a density of 1.1±0.1 g/cm3, a boiling point of 341.8±25.0 °C at 760 mmHg, and a melting point of 77-80 °C (lit.) .

Future Directions

The future directions for research on Boc-l-valine thioamide and similar compounds could involve the development of new methods in organic synthesis . Another potential direction could be the exploration of more practical and clean methods for Boc removal .

properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-methyl-1-sulfanylidenebutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S/c1-6(2)7(8(11)15)12-9(13)14-10(3,4)5/h6-7H,1-5H3,(H2,11,15)(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEWANXEYUKZFC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=S)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150597
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-l-valine thioamide

CAS RN

96929-02-1
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96929-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S)-1-(aminothioxomethyl)-2-methylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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